1-Benzyl-6-methoxy-isatin
Description
1-Benzyl-6-methoxy-isatin is a synthetic derivative of isatin (indole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrole ring. The compound features a benzyl group substituted at the N-1 position of the isatin core and a methoxy group at the C-6 position of the aromatic ring. This dual substitution pattern confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and organic chemistry research. Isatin derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-benzyl-6-methoxyindole-2,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)17(16(19)15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
XLUJRADDEQTZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: N-1 vs. C-6 Substitution
A key structural analog is 6-Benzyloxyisatin (CAS 170656-31-2), which substitutes a benzyloxy group at the C-6 position instead of the N-1 benzyl and C-6 methoxy groups found in the target compound . This positional isomerism significantly alters reactivity:
- In contrast, the C-6 benzyloxy group in 6-Benzyloxyisatin introduces steric hindrance and electron-donating effects at the aromatic ring.
- Stability : N-substituted isatins are generally more resistant to hydrolysis compared to O-substituted derivatives due to the stability of the amide bond versus ether linkages.
Functional Group Variations: Methoxy vs. Benzyloxy
The methoxy group at C-6 in 1-Benzyl-6-methoxy-isatin is smaller and less lipophilic than the benzyloxy group in 6-Benzyloxyisatin. This difference impacts:
- Synthetic Flexibility : Methoxy groups are easier to introduce via alkylation or demethylation reactions, offering broader derivatization opportunities.
Core Structure Differences: Isatin vs. Benzoic Acid Derivatives
Comparisons with substituted benzoic acid derivatives, such as 2-methoxy-6-[1-(1-naphthalenyl)ethyl]benzoic acid (CAS 62064-41-9), highlight the role of core structure :
- Acidity : Benzoic acid derivatives exhibit higher acidity (pKa ~4.2) due to the carboxylic acid group, whereas isatin’s lactam ring results in weaker acidity (pKa ~8.5).
- Biological Interactions : The planar isatin core may facilitate π-π stacking with biological targets, unlike the flexible aliphatic chains in benzoate esters (e.g., methyl benzoate, CAS 93-58-3) .
Research Findings and Implications
- Synthetic Accessibility : N-alkylation of isatin (for this compound) is typically achieved via nucleophilic substitution under basic conditions, while O-alkylation (for 6-Benzyloxyisatin) requires protecting group strategies .
- Biological Relevance: The N-benzyl group in this compound may enhance binding to enzymes like monoamine oxidase (MAO), a target for neuroprotective agents, compared to O-substituted analogs .
- Thermodynamic Stability : Computational studies suggest that N-substituted isatins exhibit lower energy conformations than O-substituted derivatives, favoring their use in solid-phase synthesis .
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